Atreleuton-d4: A Comprehensive Technical Guide for Researchers
Atreleuton-d4: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a detailed overview of the chemical and physical properties of Atreleuton-d4, a deuterated analog of the potent 5-lipoxygenase inhibitor, Atreleuton. This document outlines its mechanism of action, provides key experimental protocols, and presents its physicochemical data.
Chemical and Physical Properties
Table 1: General and Chemical Properties of Atreleuton-d4
| Property | Value | Source |
| IUPAC Name | 1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea-d4 | (Assumed based on Atreleuton structure) |
| Molecular Formula | C₁₆H₁₁D₄FN₂O₂S | |
| Molecular Weight | 322.39 g/mol | |
| CAS Number | Not explicitly available for d4; 154355-76-7 (for unlabeled Atreleuton) | |
| Synonyms | ABT-761-d4, VIA-2291-d4 |
Table 2: Physical and Spectroscopic Properties of Atreleuton (Unlabeled) as an approximation for Atreleuton-d4
| Property | Value | Source |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | 2-8°C | |
| Optical Activity | [α]/D +40 to +50°, c = 1 in methanol |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Atreleuton is a selective and reversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The 5-LO pathway is initiated by the conversion of arachidonic acid into leukotriene A4 (LTA4), which is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting 5-LO, Atreleuton effectively blocks the production of all leukotrienes, thereby exerting its anti-inflammatory effects. This mechanism has been a target for therapeutic intervention in a variety of inflammatory diseases, including asthma and atherosclerosis.
Experimental Protocols
Quantification of Leukotriene B4 (LTB4) and E4 (LTE4) in Human Plasma by LC-MS/MS
The following is a representative protocol for the quantification of LTB4 and LTE4, key biomarkers of 5-LO pathway activity, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Atreleuton-d4 is an ideal internal standard for the quantification of Atreleuton in such studies.
Workflow:
Detailed Methodology (based on published methods):
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Sample Preparation:
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Thaw frozen human plasma samples on ice.
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To 200 µL of plasma, add the internal standard (e.g., LTB4-d4 for LTB4 analysis).
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Precipitate proteins by adding a suitable organic solvent (e.g., acetone or acetonitrile), followed by vortexing and centrifugation.
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Extraction:
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Liquid-Liquid Extraction (LLE): Extract the supernatant with an organic solvent such as methyl tertiary butyl ether (MTBE). Evaporate the organic layer to dryness under a stream of nitrogen.
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Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge, load the sample, wash with a low-organic solvent, and elute with a high-organic solvent. Evaporate the eluate to dryness.
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Reconstitution:
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Reconstitute the dried extract in a suitable mobile phase, such as a mixture of acetonitrile and water.
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LC-MS/MS Analysis:
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Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Phenomenex Synergi Hydro-RP). Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
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Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
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LTB4 transition: m/z 335.0 → 194.9
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LTB4-d4 transition: m/z 339.0 → 196.9
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Quantification:
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Construct a calibration curve using known concentrations of the analyte standards.
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Determine the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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In Vitro 5-Lipoxygenase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of compounds like Atreleuton on the 5-lipoxygenase enzyme. This can be a fluorometric or spectrophotometric assay.
Principle: The assay measures the activity of 5-LO by monitoring the formation of its products. In the presence of an inhibitor, the rate of product formation will decrease.
General Protocol (Fluorometric):
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Reagent Preparation:
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Prepare a 5-LO enzyme solution in an appropriate assay buffer.
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Prepare a substrate solution (e.g., arachidonic acid).
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Prepare a solution of the test compound (Atreleuton) and a positive control inhibitor (e.g., Zileuton).
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Prepare a fluorescent probe that reacts with the lipoxygenase product.
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Assay Procedure:
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In a 96-well plate, add the 5-LO enzyme solution.
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Add the test compound (Atreleuton) at various concentrations. Include wells for a vehicle control (no inhibitor) and a positive control inhibitor.
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Incubate for a short period to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the substrate and the fluorescent probe.
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Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
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Data Analysis:
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Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
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Determine the percentage of inhibition relative to the vehicle control.
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Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
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Synthesis and Characterization
Characterization of Atreleuton-d4 would be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals at the positions of deuteration. ²H NMR would confirm the presence and location of the deuterium atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact mass of the deuterated molecule, which will be higher than the unlabeled compound by the mass of the incorporated deuterium atoms.
Clinical and Research Applications
Atreleuton (also known as VIA-2291) has been investigated in clinical trials for its potential therapeutic effects in cardiovascular diseases, specifically in patients with recent acute coronary syndrome. These studies have assessed its ability to reduce the production of leukotrienes, as measured by LTB4 and LTE4 levels, and its impact on vascular inflammation and atherosclerosis. Atreleuton-d4 serves as a critical tool in the bioanalytical methods used in such clinical studies to ensure accurate quantification of the drug in biological matrices.
Disclaimer: This document is intended for research and informational purposes only. Atreleuton-d4 is a research chemical and should be handled by trained professionals in a laboratory setting.
